molecular formula C7H8O2 B1680746 Salicyl alcohol CAS No. 90-01-7

Salicyl alcohol

Cat. No.: B1680746
CAS No.: 90-01-7
M. Wt: 124.14 g/mol
InChI Key: CQRYARSYNCAZFO-UHFFFAOYSA-N
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Description

Salicyl alcohol, also known as 2-hydroxybenzyl alcohol, is an organic compound with the chemical formula C7H8O2. It is a white solid that is used as a precursor in organic synthesis. This compound is a phenolic alcohol and is structurally related to salicylic acid. It is found naturally in plants and is a key intermediate in the biosynthesis of salicylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicyl alcohol can be synthesized through the hydroxymethylation of phenol using formaldehyde. The reaction involves the following steps:

    Hydroxymethylation: Phenol reacts with formaldehyde in the presence of a base to form this compound.

Another method involves the ortho-hydroxymethylation of phenols using paraformaldehyde and orthoboric acid. This method is general for phenols containing no strong electron-withdrawing substituents and allows the preparation of o-hydroxybenzyl alcohols of high purity in high yield .

Industrial Production Methods

In industrial settings, this compound is produced by the hydroxymethylation of phenol using formaldehyde. The process involves continuous azeotropic distillation of water to drive the reaction to completion and obtain high yields of this compound .

Chemical Reactions Analysis

Types of Reactions

Salicyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Metal catalysts (e.g., gold, palladium, platinum, copper) and oxidizing agents such as hydrogen peroxide.

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

    Salicylaldehyde: Formed by the oxidation of this compound.

    Acetals: Formed by the reaction of this compound with aldehydes.

Comparison with Similar Compounds

Salicyl alcohol is structurally similar to other phenolic alcohols and benzyl alcohols. Some similar compounds include:

    Benzyl Alcohol: Similar structure but lacks the hydroxyl group on the benzene ring.

    Phenol: Similar structure but lacks the hydroxymethyl group.

    Salicylic Acid: Structurally related but contains a carboxyl group instead of a hydroxymethyl group.

Uniqueness

This compound’s unique combination of a hydroxyl group and a hydroxymethyl group on the benzene ring makes it a versatile intermediate in organic synthesis and a key precursor in the biosynthesis of salicylic acid.

Biological Activity

Salicyl alcohol, a phenolic compound, is recognized for its diverse biological activities and therapeutic potential. It is primarily known as a metabolite of salicin, which is hydrolyzed to this compound and subsequently oxidized to salicylic acid in the body. This compound exhibits various pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Key Mechanisms:

  • COX Inhibition: this compound inhibits COX-1 and COX-2 enzymes, reducing the synthesis of pro-inflammatory mediators.
  • Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress in cells .
  • Gene Expression Modulation: this compound influences the expression of various genes involved in inflammatory responses, suggesting a complex regulatory role .

1. Anti-inflammatory Effects

Case Study:
A study demonstrated that this compound reduced inflammation markers in a rat model of arthritis, highlighting its potential as an anti-inflammatory agent .

2. Analgesic Properties

As a derivative of salicylic acid, this compound exhibits analgesic properties similar to those of aspirin. It alleviates pain by inhibiting the COX pathway and reducing prostaglandin synthesis .

Data Table 1: Analgesic Activity Comparison

CompoundCOX Inhibition (%)Analgesic Effect (in vivo)
This compound70Significant
Aspirin85Highly Significant
Salicylic Acid75Moderate

3. Antioxidant Properties

Research Findings:
A study indicated that this compound significantly decreased superoxide levels in endothelial cells, providing evidence for its antioxidant capacity .

Biosynthetic Pathways

Recent advancements have established novel biosynthetic pathways for the microbial production of this compound from renewable feedstocks. This biotechnological approach not only enhances the availability of this compound but also opens avenues for sustainable production methods .

Table 2: Biosynthetic Pathway Overview

StepEnzyme/ProcessYield (mg/L)
Salicylic Acid ReductionCarboxylic Acid Reductase594.4
HydroxylationSalicylic Acid 5-Hydroxylase30.1

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Salicyl alcohol in plant cell cultures, and how can yield optimization be achieved?

  • Methodological Answer : this compound can be synthesized via glucosylation in plant cell suspension cultures. For example, Coffea arabica cultures achieved a 17.5% yield of salicin (a glucoside derivative) under controlled conditions . Key steps include:

  • Selecting cell lines with high enzymatic activity for glycosylation.
  • Optimizing culture media (e.g., sucrose concentration, phytohormone ratios).
  • Monitoring reaction kinetics via HPLC to identify peak production phases.
  • Data Table :
Plant SpeciesSubstrateProductMaximum YieldReference
Coffea arabicaThis compoundSalicin17.5%

Q. How can this compound concentrations be accurately quantified in biological matrices like plant roots?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or enzymatic assays (e.g., alcohol dehydrogenase). Key considerations:

  • Sample preparation: Lyophilize tissues, extract with methanol/water mixtures to isolate phenolic compounds.
  • Calibration curves with certified reference materials to ensure precision (±0.01 g/L) .
  • Validate methods using control matrices spiked with known this compound concentrations.

Advanced Research Questions

Q. What experimental designs are effective for studying epistatic interactions between this compound catabolism and microbial communities in rhizospheres?

  • Methodological Answer :

  • Controlled co-culture experiments : Pair this compound-degrading microbes (e.g., Rhamnus sp. OV744) with Populus variants overexpressing enzymes like XBAT35, which increase this compound conjugates (e.g., 5–15× higher tremuloidin) .
  • Variables to monitor :
  • Substrate availability (free vs. glycosylated this compound).
  • Microbial growth kinetics via OD600 or qPCR.
  • Statistical analysis : Multivariate regression to disentangle host-genotype vs. microbiome effects.

Q. How can researchers resolve discrepancies in reported bioactivity levels of this compound across studies?

  • Methodological Answer :

  • Meta-analysis framework :
  • Standardize units (e.g., µM vs. mg/kg) and adjust for matrix effects (e.g., plasma vs. root exudates).
  • Account for environmental variables (pH, temperature) that influence compound stability .
  • Replication studies : Validate findings using identical protocols across labs, with blinded sample analysis to reduce bias .

Q. What are the critical challenges in modeling this compound’s role in plant defense signaling, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Differentiating this compound’s direct antimicrobial effects from its role as a precursor to salicylic acid.
  • Approach :
  • Use isotopic labeling (e.g., ¹³C-Salicyl alcohol) to track metabolic fate in planta .
  • Employ knockout mutants lacking key enzymes (e.g., glucosyltransferases) to isolate biosynthetic pathways.

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s stability in stored biological samples?

  • Methodological Answer :

  • Key factors :
  • Preservatives : Sodium fluoride (1–2%) inhibits microbial degradation in blood samples .
  • Storage conditions : -80°C vs. -20°C alters degradation rates; validate with stability tests spanning 1–12 months .
  • Recommendation : Report pre-analytical conditions (e.g., time-to-freezing) in metadata to enable cross-study comparisons .

Q. Experimental Design Considerations

Q. What controls are essential when investigating this compound’s allelopathic effects on soil microbes?

  • Methodological Answer :

  • Negative controls : Sterilized soil + this compound to distinguish chemical vs. microbial effects.
  • Positive controls : Known allelopathic compounds (e.g., juglone) for baseline comparison.
  • Replicates : Minimum n=6 per treatment to account for soil heterogeneity .

Properties

IUPAC Name

2-(hydroxymethyl)phenol
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InChI

InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2
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InChI Key

CQRYARSYNCAZFO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CO)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8O2
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Related CAS

27134-47-0
Record name Benzenemethanol, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID9045843
Record name Salicyl alcohol
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Molecular Weight

124.14 g/mol
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Physical Description

Solid
Record name 2-Hydroxybenzyl alcohol
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Vapor Pressure

0.000825 [mmHg]
Record name 2-Methylol phenol
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CAS No.

90-01-7
Record name 2-Hydroxybenzyl alcohol
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Record name Salicyl alcohol [USAN]
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Record name SALICYL ALCOHOL
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Synthesis routes and methods I

Procedure details

Marchand and Grenet U.S. Pat. Nos. 3,290,352 and 3,290,393, patented Dec. 6, 1966, note that British Pat. No. 774,696 condenses phenol, meta-cresol or meta-ethylphenol with formaldehyde in aqueous medium in the presence of zinc acetate or cadmium formate. Starting with phenol, the best yield of pure saligenol obtained is 21%.
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Synthesis routes and methods II

Procedure details

A mixture of 450 g of phenol, 0.8 g of zinc acetate and 24 g of paraformaldehyde was warmed for 6 hours to 70° C. in a flask equipped with a stirrer and a reflux condenser. 49.6 g of ethylmercaptan were then added to the reaction mixture and the reaction temperature in the flask was raised progressively so that there was always a slight reflux. After about 12 hours, when a final temperature of 120° C. had been reached, the reaction was stopped by cooling and the reaction mixture was worked up by distillation. The phenol could be re-used in a subsequent reaction. The yield of isolated 2-ethylthiomethyl-phenol was 70% of theory, relative to paraformaldehyde, and about 95%, relative to the 2-hydroxymethyl-phenol formed as an intermediate.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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